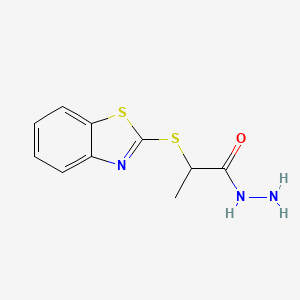

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

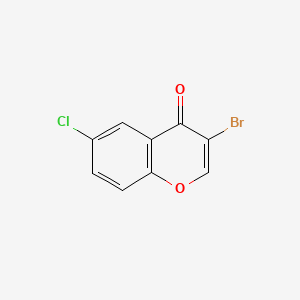

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential applications in various fields, including corrosion inhibition, synthesis of novel heterocyclic compounds, and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored in several studies. For instance, novel derivatives of substituted 2-(benzothiazol-2-ylthio)acetohydrazide have been synthesized and characterized by various spectroscopic methods and X-ray crystallography, indicating the versatility of the benzothiazole moiety in forming new compounds . Additionally, the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone through C-S bond cleavage reactions in a basic medium has been reported, showcasing the reactivity of the benzothiazole thioether group .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using techniques such as X-ray crystallography, FT-IR, NMR spectroscopy, and DFT calculations. These studies have provided detailed insights into the geometry and electronic structure of these compounds . The X-ray structure determination and DFT optimization have shown good agreement with experimental data, confirming the reliability of theoretical methods in predicting molecular properties .

Chemical Reactions Analysis

Benzothiazole derivatives participate in various chemical reactions, which are essential for their applications. For example, the benzothiazol-2-ylthio group has been used as a leaving group in the C-alkylation of unsaturated sugars, demonstrating its utility in synthetic organic chemistry . Furthermore, the reactivity of these compounds has been exploited in the synthesis of thiophene and hydrazone derivatives, expanding the chemical diversity of benzothiazole-based molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their pKa values, have been determined using UV spectroscopy, revealing the acidic nature of these compounds . The thermal stability of these molecules has been assessed through TG/DTA studies, providing information on their behavior under temperature variations . Additionally, the corrosion inhibition properties of certain benzothiazole derivatives have been evaluated, showing high inhibition efficiency for mild steel in acidic environments .

科学的研究の応用

-

Pharmaceutical Chemistry

- Benzothiazole derivatives have a wide range of pharmacological properties . They have been found to have antibacterial , antifungal , antioxidant , antimicrobial , and antiproliferative properties. They are also used as electrophosphorescent emitters in OLEDs .

- The synthesis of these derivatives involves various synthetic pathways . Changes in the functional group at the 2nd position can drastically change the biological activity of the compounds .

- The results of these applications have led to the development of more potent biologically active benzothiazole-based drugs .

-

Antibacterial Agents

- A series of N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated for their antibacterial activities .

- The synthesis of these compounds was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .

- These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains. Some compounds exhibited promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

-

Organic Electronics

-

Fluorescent Pigment Dyeing Substrates

-

Bacterial Detection

-

DNG Gyrase Inhibitors

-

Synthetic Strategies

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

-

E/Z Configuration Determination

- Knoevenagel condensation of 2-(benzothiazol-2-ylthio) acetonitrile with either furan-2-carbaldehyde or thiophene-2-carbaldehydes leads to E-isomers exclusively, while the condensation of the compound with benzaldehyde or para-substituted benzaldehydes with an electron-donating group afforded E/Z mixtures with preferentially formation of the E-isomer .

-

One Pot Synthesis

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-6(9(14)13-11)15-10-12-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGBLLDTRYGTIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)SC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393406 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide | |

CAS RN |

99055-98-8 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)